Home > Products > Building Blocks P17202 > 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid
2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid - 18627-60-6

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid

Catalog Number: EVT-439113
CAS Number: 18627-60-6
Molecular Formula: C11H8N2O6
Molecular Weight: 264.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-inflammatory Activity: Thalidomide analogs have shown efficacy as anti-inflammatory agents. [, ] Further research could explore the potential of this derivative in inflammatory disease models.
  • Immunomodulatory Activity: Thalidomide and its analogs have demonstrated immunomodulatory effects, influencing immune cell function and cytokine production. [, ] Investigating the immunomodulatory profile of this compound could unveil novel therapeutic avenues.
  • Anti-cancer Activity: Certain thalidomide derivatives have exhibited anti-cancer properties in preclinical studies. [] Research focusing on this derivative's potential cytotoxic or antiproliferative effects on cancer cells could be valuable.

2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Compound Description: This compound is a potent inhibitor of protein kinase CK2 (Casein Kinase-2) []. It exhibits an IC50 value of 0.15 μM against CK2. This compound is also ATP-competitive with a Ki of 0.1 μM [].

2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Compound Description: This molecule is another potent inhibitor of protein kinase CK2, demonstrating an IC50 of 0.3 μM []. Similar to its propanoic acid counterpart, it displays ATP-competitive inhibition with a Ki of 0.2 μM [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , , ]. It exhibits selectivity for mGluR5 and does not significantly affect other mGluR subtypes []. CPPHA potentiates the effects of mGluR5 agonists, leading to enhanced downstream signaling [].

N-(4-Chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: This compound is a potent and efficacious mGluR5 PAM that binds to the same allosteric site as CPPHA []. NCFP potentiates mGluR5 responses in both recombinant and native systems but displays greater subtype selectivity than CPPHA []. Notably, unlike MPEP site PAMs, NCFP does not affect hippocampal synaptic plasticity [].

VU0001850

Compound Description: This benzamide derivative represents a novel mGluR5 PAM identified through a functional high-throughput screen []. It displays an EC50 of 1.3 μM and a Glumax of 106% [].

VU0040237

Compound Description: Another benzamide derivative, VU0040237, acts as an mGluR5 PAM with an EC50 of 350 nM and a Glumax of 84% [].

VU0357121

Compound Description: This optimized mGluR5 PAM, derived from the benzamide scaffold, exhibits an EC50 of 33 nM and a Glumax of 92% []. It acts at a distinct allosteric site on mGluR5, separate from both the MPEP site and the CPPHA binding site [].

VU0365396

Compound Description: This compound represents the first identified neutral allosteric ligand for mGluR5 that does not bind to the MPEP site [].

Properties

CAS Number

18627-60-6

Product Name

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

InChI

InChI=1S/C11H8N2O6/c1-5(11(16)17)12-9(14)6-3-2-4-7(13(18)19)8(6)10(12)15/h2-5H,1H3,(H,16,17)

InChI Key

XQLVZKDDGLOAII-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.